N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride

説明

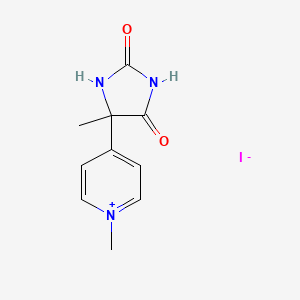

“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1306607-04-4 . It has a molecular weight of 293.17 and its IUPAC name is N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The InChI code for “N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H14ClFN2O.ClH/c13-10-7-9 (1-2-11 (10)14)16-12 (17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2, (H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

“N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 293.17 .

科学的研究の応用

Synthesis of Gefitinib

This compound plays a crucial role in the synthesis of Gefitinib . Gefitinib is a drug used in cancer chemotherapy, specifically for the treatment of non-small cell lung carcinoma (NSCLC) . The synthesis protocol involves the isolation and characterization of novel intermediates, which are then applied in the alkylation step for the synthesis of Gefitinib .

Anticancer Efficacy

A series of 4-anilinoquinazoline analogues, including this compound, were evaluated for anticancer efficacy in human breast cancer and colorectal cancer cell lines . The compound showed significant anticancer efficacy and selectivity in colorectal cancer cell lines .

Induction of Apoptosis

The compound has been found to induce apoptosis in colorectal cancer cells . It produces cell cycle arrest at the G2 phase and activates the intrinsic apoptotic pathway . This is indicated by the activation of caspase-9 and the executioner caspases-3 and 7 .

4. Increase in Reactive Oxygen Species (ROS) Levels Treatment with the compound leads to an increase in the levels of reactive oxygen species (ROS) in colorectal cancer cells . This is a significant finding as ROS are often involved in the induction of apoptosis in cancer cells .

Potential Inhibitor of Protein Kinases

The 3-chloro-4-fluorophenyl motif, which is present in this compound, has been leveraged to identify inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, and they play a key role in a variety of cellular processes, including cell division, metabolism, and apoptosis .

Drug Development

The unique structure of this compound makes it a potential candidate for drug development . Its properties, such as its ability to induce apoptosis and its role in the synthesis of Gefitinib, make it a valuable compound in the field of medicinal chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJYSONABGKSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)